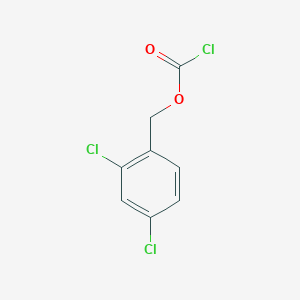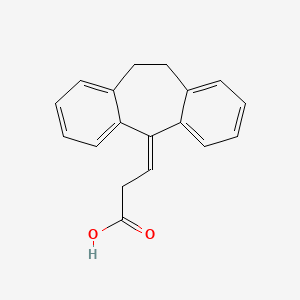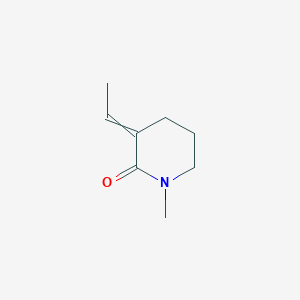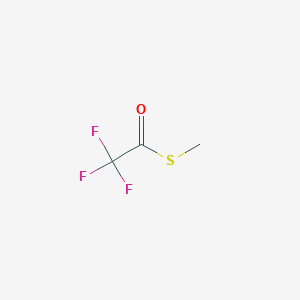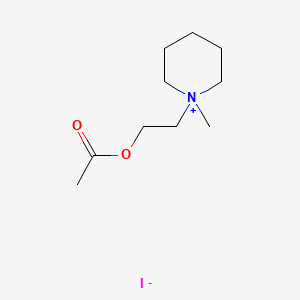![molecular formula C12H17NO2 B14668065 2-[4-(Propylamino)phenyl]propanoic acid CAS No. 39718-86-0](/img/structure/B14668065.png)
2-[4-(Propylamino)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Propylamino)phenyl]propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a propylamino group attached to the phenyl ring, which is further connected to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Propylamino)phenyl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-nitropropylbenzene with propylamine, followed by reduction of the nitro group to an amine. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using propanoic acid chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-[4-(Propylamino)phenyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted phenylpropanoic acids.
科学的研究の応用
2-[4-(Propylamino)phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 2-[4-(Propylamino)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The propylamino group can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Ibuprofen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar phenylpropanoic acid structure.
Naproxen: Another NSAID with a similar core structure but different substituents.
Ketoprofen: A phenylpropanoic acid derivative used for its anti-inflammatory and analgesic properties.
Uniqueness
2-[4-(Propylamino)phenyl]propanoic acid is unique due to the presence of the propylamino group, which imparts distinct chemical and biological properties. This differentiates it from other phenylpropanoic acid derivatives and may offer unique advantages in specific applications.
特性
CAS番号 |
39718-86-0 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
2-[4-(propylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12(14)15/h4-7,9,13H,3,8H2,1-2H3,(H,14,15) |
InChIキー |
NJUAJYBNHIWKDB-UHFFFAOYSA-N |
正規SMILES |
CCCNC1=CC=C(C=C1)C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


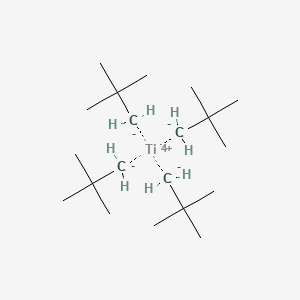

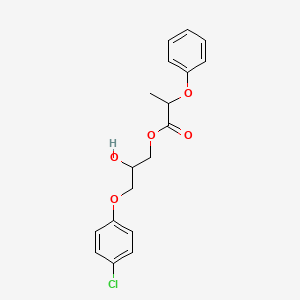
![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)





